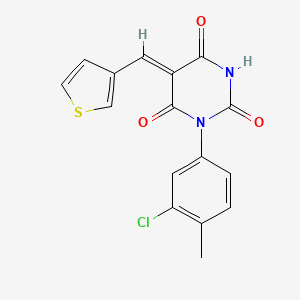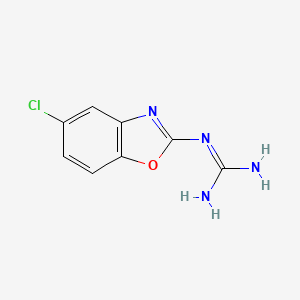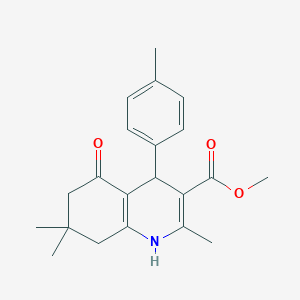![molecular formula C21H24N4O3 B5069719 (5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione CAS No. 5306-93-4](/img/structure/B5069719.png)
(5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a naphthalene ring, a hydroxy group, and a diethylaminoethyl group, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the naphthalene ring and the diethylaminoethyl group. Key steps include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a suitable diketone and a urea derivative under acidic conditions.
Introduction of the Naphthalene Ring: This step involves a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Diethylaminoethyl Group: This is typically done through a nucleophilic substitution reaction, where the diethylaminoethyl group is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrimidine core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
(5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione: can be compared with similar compounds such as:
Bis(2-ethylhexyl) terephthalate: A plasticizer with different structural features and applications.
Compounds from Knoevenagel Condensation: These compounds share a similar synthetic route but differ in their functional groups and applications.
This compound’s unique combination of functional groups and structural features makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[2-(diethylamino)ethyliminomethyl]-6-hydroxy-1-naphthalen-1-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-3-24(4-2)13-12-22-14-17-19(26)23-21(28)25(20(17)27)18-11-7-9-15-8-5-6-10-16(15)18/h5-11,14,27H,3-4,12-13H2,1-2H3,(H,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQZAEBKKNGOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN=CC1=C(N(C(=O)NC1=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416300 |
Source


|
| Record name | STK563473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5306-93-4 |
Source


|
| Record name | STK563473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5069639.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B5069652.png)
![(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5069666.png)
![1-(4-chlorophenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B5069687.png)
![(3-Morpholin-4-ylpropyl)[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B5069709.png)
![N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B5069716.png)
![N-allyl-N'-[4-(phenyldiazenyl)phenyl]thiourea](/img/structure/B5069725.png)

![methyl 2-[5-[(E)-[1-(2,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B5069735.png)
METHYL}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B5069740.png)


![2-(4-Fluorophenyl)-5-[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole](/img/structure/B5069748.png)
